Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
Description
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride is a synthetic indole derivative with the molecular formula C₁₆H₂₁ClN₂O₂ and a molecular weight of 308.81 g/mol (CAS: 2108599-85-3) . Its structure comprises a pyridoindole core substituted with a methyl group at the 8-position and a methyl ester-linked propanoate side chain.
Properties
IUPAC Name |
methyl 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-11-3-4-14-12(9-11)13-10-17-7-5-15(13)18(14)8-6-16(19)20-2;/h3-4,9,17H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFVKNYJJZWTGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, including cell biology and the treatment of different disorders.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes. These changes can lead to the treatment of various disorders, including cancer cells and microbes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses. These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal physiological processes. It is important to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of the compound within tissues can also affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria to affect cellular metabolism and energy production.
Biological Activity
Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride (CAS No. 2108599-85-3) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties based on available research findings.
- Molecular Formula : C16H21ClN2O2
- Molecular Weight : 308.81 g/mol
- Purity : Typically around 97% in commercial preparations
Research indicates that compounds similar to this compound may exhibit various biological activities through the modulation of signaling pathways and enzymatic actions. Notably, it may interact with lysyl oxidase, an enzyme critical for collagen and elastin biosynthesis. Inhibition of lysyl oxidase has been linked to potential therapeutic effects in conditions such as fibrosis and cancer due to its role in extracellular matrix remodeling .
Biological Activity
Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, compounds with similar structural motifs have shown efficacy against viruses like HIV and other enveloped viruses by preventing viral entry into host cells. The mechanism typically involves interaction with viral glycoproteins .
Cytotoxicity : Evaluations of related compounds have demonstrated low cytotoxicity at therapeutic concentrations. For example, in assays measuring cell viability and antiviral activity (e.g., VSV-S assay), compounds showed significant antiviral effects without reaching cytotoxic levels (CC50 > 100 μM) at the highest concentrations tested .
Case Studies
- Lysyl Oxidase Inhibition : A study highlighted the dual role of lysyl oxidase inhibitors in reducing smooth muscle cell proliferation while also serving as tumor suppressors. This suggests that this compound could have implications in vascular pathology and cancer treatment strategies .
- Antiviral Screening : In a screening study for antiviral activity against various viruses, compounds structurally related to this compound were found to significantly inhibit viral infection at low concentrations while maintaining high cell viability .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and pharmacological differences between the target compound and related derivatives:
Key Findings from Comparative Analysis
Functional Group Impact on Bioactivity :
- The methyl ester in the target compound likely serves as a prodrug, improving membrane permeability compared to the carboxylic acid derivative (C₁₅H₁₉ClN₂O₂) . Ester-to-acid conversion in vivo may modulate pharmacokinetics.
- The hydroxamic acid group in C₂₀H₂₂ClN₃O₂ () confers HDAC inhibitory activity, a mechanism distinct from the target compound’s presumed effects .
In contrast, the 8-methyl group in the target compound may prioritize metabolic stability over potency. Aromatic Modifications: The naphthalene moiety in the D2 antagonist increases hydrophobicity, possibly extending half-life , whereas the benzoate derivative () was discontinued, suggesting challenges in efficacy or safety .
Synthetic Utility :
- The tert-Boc-protected derivative (C₂₀H₂₆N₂O₄) is a stable intermediate for further functionalization, highlighting the target compound’s role in modular synthesis .
Pharmacological Diversity: While the target compound and its acid form may target similar pathways (e.g., neurotransmitter modulation), the hydroxamic acid derivatives () and D2 antagonist () exemplify structural tailoring for distinct therapeutic areas, such as cancer and prostanoid signaling .
Preparation Methods
Synthesis of the Tetrahydro-γ-carboline Core
The key intermediate, 8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indole, is synthesized primarily via a Fischer indole synthesis approach, which involves:
- Starting from aryl hydrazines and a suitable Boc-protected 4-piperidone.
- Formation of the enehydrazine intermediate followed by acid-catalyzed rearrangement through a-sigmatropic shift.
- Cyclization and elimination of ammonia to form the tetrahydro-γ-carboline ring system.
This method is efficient and yields moderate to high amounts of the core structure. Electron-poor hydrazines may require more forcing conditions such as the use of trifluoroboron etherate complexes to drive the reaction to completion.
Functionalization with the Propanoate Ester Group
The propanoate moiety is introduced by coupling the tetrahydro-γ-carboline core with methyl 3-bromopropanoate or related activated esters. Typical procedures include:
- Alkylation of the nitrogen or carbon position on the core with methyl 3-bromopropanoate under basic conditions.
- Use of bases such as potassium carbonate or triethylamine to facilitate nucleophilic substitution.
- Reaction solvents such as acetonitrile or dichloromethane under controlled temperature (0 °C to room temperature).
Formation of the Hydrochloride Salt
The final step involves conversion of the free base of the methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate to its hydrochloride salt by:
- Treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.
- Precipitation of the hydrochloride salt, followed by filtration and drying.
This salt formation improves the compound's stability, solubility, and handling properties for pharmaceutical applications.
Detailed Research Findings and Data
Synthetic Route Overview
| Step No. | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Fischer Indole Synthesis | Aryl hydrazine + Boc-4-piperidone, acid catalyst | 50-85 | Electron-poor hydrazines may need stronger conditions |
| 2 | Methylation (if needed) | Methyl iodide or methyl-substituted hydrazine | 70-90 | Position-specific methylation critical for activity |
| 3 | Alkylation with ester | Methyl 3-bromopropanoate, K2CO3 or Et3N, MeCN/DCM | 60-80 | Controlled temperature to avoid side reactions |
| 4 | Salt formation | HCl in EtOH or ether | Quantitative | Precipitation and purification of hydrochloride salt |
Representative Experimental Procedure (Adapted)
Synthesis of 8-methyl tetrahydro-γ-carboline core:
- Mix 8-methyl aryl hydrazine (1 equiv) with Boc-protected 4-piperidone (1 equiv) in ethanol.
- Add catalytic amount of HCl and heat at reflux for 6-12 hours.
- Cool, neutralize, extract, and purify by column chromatography.
Alkylation with methyl 3-bromopropanoate:
- Dissolve the tetrahydro-γ-carboline core (1 equiv) in dry acetonitrile.
- Add potassium carbonate (2 equiv) and methyl 3-bromopropanoate (1.2 equiv).
- Stir at 0 °C to room temperature for 12-24 hours.
- Filter, concentrate, and purify by silica gel chromatography.
Formation of hydrochloride salt:
- Dissolve the alkylated product in ethanol.
- Bubble dry HCl gas or add HCl solution dropwise until precipitation occurs.
- Filter the solid hydrochloride salt and dry under vacuum.
Q & A
Q. Advanced Research Focus
- Methodological Approach : Use a Pictet-Spengler reaction for cyclization, with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Monitor reaction intermediates via LC-MS to identify bottlenecks .
- Data-Driven Optimization : Design a fractional factorial experiment to test variables (temperature, catalyst loading, solvent polarity). Use response surface models to predict optimal conditions .
Table 1 : Example Optimization Parameters
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Non-linear |
| Catalyst (mol%) | 5–15% | Positive correlation |
| Solvent (DMF/H₂O) | 1:1–4:1 | Optimal at 3:1 |
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Exposure Controls : Use fume hoods and NIOSH-approved respirators during synthesis due to potential inhalation risks of fine hydrochloride salts .
- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified goggles, and flame-resistant lab coats to mitigate skin/eye contact and combustion risks .
Advanced Consideration : Conduct a hazard operability (HAZOP) study to assess risks during scale-up, focusing on exothermic reactions during ester hydrolysis .
How do solvent polarity and pH affect the stability of the hydrochloride salt?
Q. Advanced Research Focus
- Experimental Design : Perform accelerated stability studies in buffers (pH 1–10) and solvents (aqueous/organic). Monitor degradation via UV-Vis and NMR.
- Key Finding : Hydrolysis of the ester group occurs above pH 7, while the indole ring remains stable in polar aprotic solvents (e.g., DMSO) .
Table 2 : Stability Profile in Common Solvents
| Solvent | Degradation Rate (24h) | Major Degradation Pathway |
|---|---|---|
| Water | 15% | Ester hydrolysis |
| Methanol | 5% | Minimal |
| DCM | <1% | Stable |
What computational methods validate the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model binding to serotonin receptors (5-HT₃/5-HT₄) using the tetrahydro-pyridoindole scaffold as a pharmacophore .
- Docking Studies : Compare binding affinity with analogs (e.g., 8-methyl vs. 8-ethyl derivatives) to identify steric effects .
Data Contradiction Note : Discrepancies between in silico predictions and in vitro assays may arise from protonation state changes in the hydrochloride form under physiological pH .
How can contradictory spectral data (e.g., NMR vs. MS) be resolved?
Q. Methodological Answer
- Case Study : If MS indicates a molecular ion [M+H]⁺ at m/z 345.2 but NMR suggests impurities, use preparative HPLC to isolate fractions and re-analyze. Cross-validate with high-resolution MS (HRMS) .
- Advanced Tool : Apply principal component analysis (PCA) to NMR datasets to distinguish noise from true structural signals .
What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?
Q. Advanced Research Focus
- Crystallization Optimization : Use anti-solvent precipitation (e.g., adding ethyl acetate to DMSO solution) with controlled cooling rates (1°C/min) .
- Quality Control : Implement process analytical technology (PAT) like in-line Raman spectroscopy to monitor crystal polymorphism .
How does the methyl group at position 8 influence the compound’s electronic properties?
Q. Basic Research Focus
- Spectroscopic Analysis : Compare UV-Vis spectra of 8-methyl vs. unsubstituted analogs. The methyl group induces a bathochromic shift (~10 nm) due to electron-donating effects .
- Computational Validation : Density functional theory (DFT) calculations show increased electron density on the indole nitrogen .
What are the challenges in scaling up the synthesis from milligram to gram quantities?
Q. Advanced Research Focus
- Key Issues : Exothermicity during cyclization; hydrochloride salt hygroscopicity.
- Mitigation : Use jacketed reactors for temperature control and lyophilization for salt stabilization .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Q. Methodological Answer
- Step 1 : Synthesize analogs with modifications at the ester group (e.g., ethyl vs. methyl) and indole position 8.
- Step 2 : Test in vitro binding assays (e.g., radioligand displacement for 5-HT receptors).
- Step 3 : Apply multivariate regression to correlate substituent effects (Hammett σ values) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
